molecular formula C10H10FNO2S B2585762 3-((2-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide CAS No. 880807-87-4

3-((2-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

Cat. No. B2585762
CAS RN: 880807-87-4
M. Wt: 227.25
InChI Key: PDBABGOPSSMILW-UHFFFAOYSA-N
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Description

“3-((2-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide” is a compound that falls under the category of benzisothiazole and benzothiophene . These compounds are the first HIF-2 agonists and have shown enhancement activity on the expression of mRNAs and proteins such as EPO, VGEF, Glut1, NDRG1, and others at the downstream of HIF-2 . They can be used for preparing medicines for treating and/or preventing chronic kidney disease/chronic kidney anemia, dyslipidemia, and high cholesterol caused by HIF-2 expression abnormality .


Synthesis Analysis

The synthesis of “3-((2-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide” involves various strategies. One of the common methods for the synthesis of thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Fluorescent pH Sensors

A heteroatom-containing organic fluorophore, showcasing intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics, has been developed for use as a fluorescent pH sensor. This sensor operates effectively in both solution and solid states, and also as a chemosensor for detecting acidic and basic organic vapors. Its functionality is attributed to the protonation and deprotonation induced changes in electron affinity and molecular conformation, illustrating a potential application in sensing technologies (Yang et al., 2013).

Synthesis and Chemical Properties

The synthesis and chemical properties of cyclic β-keto sulfones, including dihydrothiophen-3(2H)-one 1,1-dioxide, have been extensively reviewed. This work encompasses the reactions based on the presence of carbonyl, active methylene, and sulfonyl groups, underscoring the chemical versatility and synthetic utility of compounds like 3-((2-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide (Shyshkina et al., 2011).

Building Blocks for Conjugated Polymers

3-Fluoro-4-hexylthiophene has been synthesized as a building block for tuning the electronic properties of conjugated polythiophenes. This research demonstrates the role of fluorinated thiophenes in adjusting the oxidation potential and electropolymerization behavior of thiophenic monomers, which is crucial for the development of advanced materials for electronic applications (Gohier et al., 2013).

Quantum Chemical Studies

Quantum chemical studies have been conducted on molecules like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, providing insights into their molecular geometry, chemical reactivity, and photophysical properties. Such studies are instrumental in understanding the electronic structure and potential applications of fluorinated compounds in various fields (Satheeshkumar et al., 2017).

properties

IUPAC Name

N-(2-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2S/c11-9-3-1-2-4-10(9)12-8-5-6-15(13,14)7-8/h1-6,8,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBABGOPSSMILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

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